molecular formula C27H29N2O6S+ B12348795 (Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium

(Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium

Cat. No.: B12348795
M. Wt: 509.6 g/mol
InChI Key: NZJGAHRFCNZNSH-NNTHFVATSA-N
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Description

(Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium is a complex organic compound that features a thiazolidine ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the furan ring via a condensation reaction.
  • Attachment of the benzoic acid moiety through esterification or amidation.
  • Quaternization of the amine group to form the trimethyl-ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with thiazolidine and furan rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Furan-2-yl derivatives: Compounds with a furan ring are often studied for their biological activities.

    Benzoic acid derivatives: These compounds are widely used in various fields, including food preservation and pharmaceuticals.

Uniqueness

The uniqueness of (Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium lies in its combination of structural features. The presence of a thiazolidine ring, a furan ring, and a benzoic acid moiety in a single molecule provides a unique platform for exploring diverse chemical and biological activities.

Properties

Molecular Formula

C27H29N2O6S+

Molecular Weight

509.6 g/mol

IUPAC Name

4-[5-[(E)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C22H15NO5S.C5H14NO/c24-20-19(29-22(27)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(28-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/b19-12+;

InChI Key

NZJGAHRFCNZNSH-NNTHFVATSA-N

Isomeric SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=O

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=O

Origin of Product

United States

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